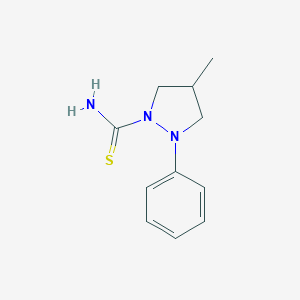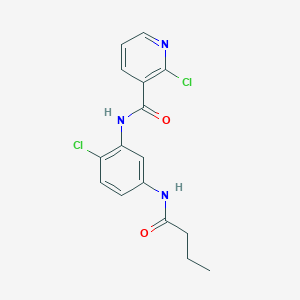
4-Methyl-2-phenylpyrazolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenylpyrazolidine-1-carbothioamide, also known as MPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTC is a thiosemicarbazone derivative, which is a class of compounds known for their diverse biological activities. The synthesis of MPTC is a relatively simple process, and its unique structure makes it an attractive molecule for further study.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is not fully understood, but it is believed to act as a metal chelator by binding to metal ions and preventing their interaction with other molecules. This can lead to a disruption of metal-dependent biological pathways, which can have a variety of effects on cellular function. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. As a metal chelator, 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can affect the activity of metal-dependent enzymes and proteins, which can have downstream effects on cellular function. In cancer cells, 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to induce apoptosis and inhibit cell proliferation. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its relatively simple synthesis method, which makes it accessible to researchers. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide also has a unique structure that makes it an attractive molecule for further study. However, one limitation of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the metal chelation properties of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be both an advantage and a limitation, as it can affect the activity of metal-dependent enzymes and proteins, but it can also lead to non-specific effects on cellular function.
Orientations Futures
There are many potential future directions for the study of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its potential use as a contrast agent for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide and its effects on cellular function. Overall, the unique properties of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide make it a promising molecule for further study in various fields of scientific research.
Méthodes De Synthèse
4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be synthesized using a one-pot reaction between 4-methyl-2-phenylpyrazolidine-1-carbohydrazide and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the resulting product is purified using column chromatography. The yield of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be optimized by adjusting the reaction conditions, such as the ratio of reactants and the reaction time.
Applications De Recherche Scientifique
4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is its use as a metal chelator. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to have a high affinity for metals such as copper, iron, and zinc, which makes it a useful tool for studying metal-dependent enzymes and proteins. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
4-Methyl-2-phenylpyrazolidine-1-carbothioamide |
|---|---|
Formule moléculaire |
C11H15N3S |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
4-methyl-2-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C11H15N3S/c1-9-7-13(14(8-9)11(12)15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,15) |
Clé InChI |
KPNKSXFAKMSOKV-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
SMILES canonique |
CC1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)




![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
